molecular formula C9H7ClS B1593900 3-(Chloromethyl)benzo[b]thiophene CAS No. 3216-47-5

3-(Chloromethyl)benzo[b]thiophene

Cat. No. B1593900
CAS RN: 3216-47-5
M. Wt: 182.67 g/mol
InChI Key: JIXGRXJTSCZWNB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzo[b]thiophene is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of benzothiophene consists of a five-membered ring made up of one sulfur atom . The molecular formula of benzothiophene is C8H6S .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3 . It has a melting point of 32 °C and a boiling point of 221 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods: A new method for synthesizing 3-(2'-carboxyethyl)benzo[b]thiophene, which uses 3-chloromethyl benzo[b]thiophene, has been developed. This method operates at room temperature and utilizes sodium methoxide and N,N-dimethylformamide (DMF) for homogeneous decarboxylation, leading to higher yields and reduced side effects (Liang Fa-shu & C. In, 2000).

Pharmacological Properties and Derivatives

  • Biological Activities: Benzo[b]thiophene molecules, including derivatives starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, exhibit a wide spectrum of pharmacological properties. Their derivatives, such as thiadiazoles, oxadiazoles, and pyrazolin, have been found to possess antibacterial, antifungal, and anti-inflammatory activities (A. Isloor, B. Kalluraya & K. Sridhar Pai, 2010).

Organic Chemistry and Material Science

  • Transition-Metal-Free Annulation

    Benzo[b]thiophen-3-ylacetonitriles and 3-(phenylsulfonylmethyl)benzo[b]thiophenes react with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines, demonstrating their versatility in organic synthesis (Michał Nowacki & K. Wojciechowski, 2017).

  • Electrophilic Chlorocyclization

    A novel copper-catalyzed electrophilic chlorocyclization method has been developed for synthesizing 2,3-disubstituted benzo[b]thiophenes. This environmentally friendly method is significant for its application in medicinal and materials chemistry (C. Walter, Natalie Fallows & Tanay Kesharwani, 2019).

  • Regioselective Synthesis

    A strategy for regioselective synthesis of 2-halo-3-(2'-glucalyl)benzo[b]thiophenes, providing access to chlorinated derivatives, has been developed. This method reverses the common regiochemistry used in the synthesis of benzo[b]thiophenes (H. H. Kinfe, F. Makolo & C. K. Adokoh, 2014).

Safety And Hazards

Benzothiophene can cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-(chloromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXGRXJTSCZWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185945
Record name 3-(Chloromethyl)benzo(b)thiophene
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Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)benzo[b]thiophene

CAS RN

3216-47-5
Record name 3-(Chloromethyl)benzo[b]thiophene
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Record name 3-(Chloromethyl)benzo(b)thiophene
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Record name 3-(Chloromethyl)benzo(b)thiophene
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Record name 3-(chloromethyl)benzo[b]thiophene
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Record name 3-(CHLOROMETHYL)BENZO(B)THIOPHENE
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Synthesis routes and methods I

Procedure details

HCl (g) was bubbled vigorously through a mixture of thianaphthene (17.0 g, 126.68 mmol), 37% aq. formaldehyde (15 mL) and conc HCl (15 mL) until the reaction temperature rose to 65° C. At this time, the flow of HCl gas was reduced to a slow stream which was maintained for 1.5 hour. The reaction mixture was diluted with H2O (50 mL) and subsequently extracted with ether (2×50 mL). The combined ethereal extracts were dried over Na2SO4 and concentrated under reduced pressure to yield 1 as a straw colored liquid 21.0 g (90.7%). 1H NMR (CDCl3) δ4.90 (s, 2, CH2 --C1), 7.25 (s, 1, CH--S), 7.45 (m, 2, phenyl), 7.88 (m, 2, phenyl).
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17 g
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15 mL
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21 g
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Synthesis routes and methods II

Procedure details

In 50 mL of 1,4-dioxane, was dissolved 5.02 g (30.6 mmol) of the compound obtained in Example 12. The resulting solution was heated at 100° C. After 5 hours and 30 minutes, the solution was cooled to keep the internal temperature of the reaction system at 10° C. To the cooled solution, was subsequently added 8.42 mL (33.7 mmol) of a 4 M hydrogen chloride-dioxane solution. The obtained mixture was allowed to stand at room temperature. After 15 minutes, the reaction liquid was concentrated and dissolved in 50 mL of ethyl acetate. The resulting solution was washed with 40 mL of water. The organic layer was dried with magnesium sulfate. After concentrating, the concentrate was redissolved in 50 mL of ethyl acetate in order to remove the dioxane. The obtained solution was washed with 40 mL of water three times. The organic layer was dried over magnesium sulfate and vacuum concentrated to provide 5.18 g of 3-(chloromethyl)-benzo[b]thiophene. The yield was 93%.
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5.02 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DA Schexnayder - 1968 - search.proquest.com
2) R ise le c tro n withdrawing 3) the nucleophile is la rg e, sterically hin d erin ga tta ck at the carbon a to the leav in g group P rep aratio n of trans-6-alkyl-2-cyclohexenyl 2, 6-d ic h lo …
Number of citations: 2 search.proquest.com
JJ Lewis, M Martin-Smith, TC Muir… - Journal of Medicinal …, 1963 - ACS Publications
A number of derivatives of benzo [ó] thiophene related to serotonin and gramine have been prepared and tested for pharmacological activity on a variety of smooth muscle preparations …
Number of citations: 10 pubs.acs.org
M Nowacki, K Wojciechowski - Synthesis, 2017 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 10 www.thieme-connect.com
PV Podea, MI Toşa, C Paizs, FD Irimie - Tetrahedron: Asymmetry, 2008 - Elsevier
Lipase mediated DKR followed by a chemical and an enzymatic hydrolytic step were combined for the synthesis of enantiopure l-benzofuranyl- and l-benzothienyl alanines. …
Number of citations: 48 www.sciencedirect.com
B El‐Osta, KC Majumdar… - Journal of Heterocyclic …, 1973 - Wiley Online Library
This conversion provides a very simple access to compounds of the type III. The latter were readily transformed into the appropriate 3-aminomethyl or 3-aryl-oxymethyl derivatives by …
Number of citations: 15 onlinelibrary.wiley.com
SMN Efange, DC Mash, AB Khare… - Journal of medicinal …, 1998 - ACS Publications
Five phenyl-substituted derivatives and analogues of 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, 5, a major fragment of ibogaine (1), were synthesized and tested for binding to …
Number of citations: 48 pubs.acs.org
MAOA Fattah, MA Omar - 2013 - db-thueringen.de
III Table of Contents VI List of Figures IX List of Tables X Abstract 1 Introduction 1. 1 Biosynthesis and metabolic fates of dopamine 1.1 3 Central functions of dopamine 1.2 4 Control of …
Number of citations: 3 www.db-thueringen.de
MA Salem, AA Abu‐Hashem… - Journal of …, 2021 - Wiley Online Library
As a continuation of our previous review entitled “Vilsmeier‐Haack cyclisation as a facile synthetic route to thieno[2,3‐b]quinolines (Part I).” This review describes the methods of …
Number of citations: 12 onlinelibrary.wiley.com
NM Paul, M Taylor, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Discovering dopamine D2-like receptor subtype-selective ligands has been a focus of significant investigation. The D2R-selective antagonist 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]…
Number of citations: 31 pubs.acs.org
O ZnCI - Transformation of Carbocycles 589 - Wiley Online Library
An alternate mechanism, suggested by Ogata and Okano, has precedence in the absence of a Lewis acid. Protonation of formaldehyde activates it for nucleophilic attack by formation of …
Number of citations: 0 onlinelibrary.wiley.com

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